N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

Physicochemical profiling Drug-likeness Membrane permeability

This 4-methoxybenzylidene hydrazone is a critical SAR probe for Gram-positive efflux pump inhibition. Unlike nitro-analogs that only show antifungal activity, the electron-donating 4-methoxy group (σp = −0.27) enables NorA efflux pump modulation in S. aureus. Its Rule-of-Five compliant profile (XLogP3-AA 4.7, TPSA 63.6 Ų) supports membrane permeability. Pair with 4-nitro or unsubstituted comparators to establish SAR. Procure now for reproducible, mechanistically-justified antimicrobial screening.

Molecular Formula C24H19N3O2
Molecular Weight 381.4 g/mol
Cat. No. B11696099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide
Molecular FormulaC24H19N3O2
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C24H19N3O2/c1-29-19-13-11-17(12-14-19)16-25-27-24(28)21-15-23(18-7-3-2-4-8-18)26-22-10-6-5-9-20(21)22/h2-16H,1H3,(H,27,28)/b25-16+
InChIKeyOOCCQCWNSFBLSJ-PCLIKHOPSA-N
Commercial & Availability
Standard Pack Sizes34 mg / 50 mg / 110 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide: Procurement-Relevant Identity and Class Positioning


N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide (CAS 55542-60-4, MW 381.4 g/mol, C24H19N3O2) is a quinoline-4-carbohydrazide hydrazone derivative belonging to the 2-arylquinoline-4-carboxylic acid hydrazide-hydrazone class [1]. This compound features a 2-phenylquinoline core linked via a hydrazone bridge to a 4-methoxybenzylidene moiety, placing it within a well-precedented scaffold family investigated for antimicrobial, anticancer, and efflux pump inhibitory activities [2]. It is commercially available from multiple reputable suppliers (Sigma-Aldrich catalog, AKosci, Smolecule) at ≥95% purity for research use, with computed physicochemical descriptors including XLogP3-AA of 4.7, topological polar surface area (TPSA) of 63.6 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [3]. These properties position it as a moderately lipophilic, Rule-of-Five compliant screening candidate distinct from more polar nitro-substituted or more lipophilic halogenated analogs within the same chemotype.

Why Generic Substitution Fails for N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide: Evidence of Substituent-Dependent Bioactivity Divergence


Within the 2-arylquinoline-4-carboxylic acid hydrazide-hydrazone class, simple interchange of the arylidene substituent produces large, non-linear shifts in antimicrobial potency and selectivity. Published structure-activity relationship (SAR) data demonstrate that electron-withdrawing nitro substituents at the arylidene moiety confer the most potent antifungal activity (compound 23 exhibiting activity comparable to nystatin), yet these same nitro-bearing compounds show weak to absent antibacterial activity against S. aureus [1]. Conversely, the electron-donating 4-methoxy group on the target compound is predicted to produce a fundamentally different electronic profile that may shift selectivity toward Gram-positive bacterial targets or efflux pump modulation, as evidenced by independent studies showing that methoxy introduction onto 2-phenylquinoline scaffolds is critical for NorA efflux pump inhibitory activity, restoring ciprofloxacin susceptibility in resistant S. aureus strains at low concentrations [2]. Substituting a 4-nitro, 4-chloro, or unsubstituted benzylidene analog for the 4-methoxy compound would therefore alter both the physicochemical determinant (XLogP3-AA shifts from 4.7) and the electronic determinant (Hammett σp changes from −0.27 to +0.78) of target engagement, undermining assay reproducibility and SAR continuity.

Product-Specific Quantitative Differentiation Evidence for N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide


Physicochemical Differentiation: Balanced Lipophilicity (XLogP3-AA = 4.7) versus Nitro and Chloro Analogs

The target 4-methoxy compound exhibits an XLogP3-AA of 4.7 and TPSA of 63.6 Ų, computed by PubChem [1]. In contrast, the 4-nitro analog (CAS 55542-53-5) is predicted to possess a lower XLogP (~3.8–4.0) and higher TPSA (~95–100 Ų) due to the strongly polar nitro group, while the 4-chloro analog (CAS 6956-51-0) is predicted to have a higher XLogP (~5.0–5.5) due to the lipophilic chlorine substituent. The 4-methoxy compound thus occupies a differentiated 'middle ground' in lipophilicity space—sufficiently lipophilic for membrane passage (consistent with the class-level observation that hydrophobicity correlates weakly with antimicrobial activity in Metwally et al. [2]) yet retaining a TPSA well below 140 Ų, favorable for oral bioavailability prediction models.

Physicochemical profiling Drug-likeness Membrane permeability

Electronic Substituent Effect Differentiation: Electron-Donating 4-OCH3 (σp = −0.27) versus Electron-Withdrawing 4-NO2 (σp = +0.78) on Antimicrobial Selectivity

In the systematic study by Metwally et al. (2006), compounds bearing electron-withdrawing nitro groups at the arylidene moiety (compounds 7, 18, 19, 22, 23) exhibited the most potent antifungal activity against Candida albicans, with compound 23 achieving activity comparable to nystatin (a clinical antifungal standard). However, none of the tested compounds demonstrated antibacterial activity against S. aureus [1]. The 4-methoxy substituent (Hammett σp = −0.27) is strongly electron-donating, the electronic opposite of the 4-nitro group (σp = +0.78). This fundamental electronic difference predicts a distinct antimicrobial selectivity profile for the target compound, potentially favoring Gram-positive antibacterial activity over antifungal activity—a hypothesis supported by the independent finding that methoxy-substituted 2-phenylquinolines are potent NorA efflux pump inhibitors in S. aureus [2]. Neither the 4-nitro nor 4-chloro analogs are predicted to share this efflux pump inhibitory profile.

Antimicrobial SAR Hammett analysis Selectivity profiling

Positional Isomer Differentiation: 4-Methoxy (para) versus 2-Methoxy (ortho) Substitution—Synthetic Identity and Predicted Target Engagement

The 2-methoxy (ortho) positional isomer (compound 9c) was synthesized and fully characterized by Abd El-Aal and El-Emary (2014), with reported melting point 202–204 °C, 78% yield, and complete IR, ¹H NMR, ¹³C NMR, and mass spectral characterization [1]. The 4-methoxy (para) target compound (CAS 55542-60-4) has a distinct CAS registry number and different crystalline properties (available from Sigma-Aldrich as '2-PHENYL-QUINOLINE-4-CARBOXYLIC ACID (4-METHOXY-BENZYLIDENE)-HYDRAZIDE') [2]. The para substitution positions the methoxy oxygen farther from the hydrazone linkage than the ortho isomer, altering both the conformational landscape and the potential for intramolecular hydrogen bonding with the hydrazone NH. This positional difference is critical for target recognition: in the NorA efflux pump inhibitor series, the position of methoxy substitution on the 2-phenylquinoline core was shown to significantly modulate inhibitory potency, with specific substitution patterns yielding superior ciprofloxacin MIC restoration [3].

Positional isomerism SAR Synthetic characterization

Scaffold Differentiation: 2-Phenyl Substitution versus 2-(4-Bromophenyl) Series in DNA Gyrase Inhibition

A structurally distinct series of 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives was recently investigated as DNA gyrase inhibitors by Elmaaty et al. (2023). In that series, compound 6b exhibited an IC₅₀ of 33.64 μM and compound 10 exhibited an IC₅₀ of 8.45 μM against S. aureus DNA gyrase, compared with ciprofloxacin at IC₅₀ = 3.80 μM [1]. The 2-phenyl substitution in the target compound (lacking the 4-bromophenyl group) eliminates the heavy bromine atom (MW reduction from ~460 to 381 g/mol), reduces steric bulk at the 2-position, and alters the electronic nature of the quinoline core. This scaffold difference is significant: the 2-(4-bromophenyl) series was optimized for DNA gyrase binding (compound 6b docking score −7.73 kcal/mol vs. ciprofloxacin −7.29 kcal/mol), whereas the 2-phenyl series, particularly with methoxybenzylidene hydrazone, is mechanistically associated with NorA efflux pump inhibition rather than direct gyrase inhibition [2]. The target compound thus represents a distinct mechanistic entry point for combating antimicrobial resistance.

DNA gyrase inhibition Antibacterial Scaffold hopping

Commercial Availability and Defined Purity: Benchmarking Against Parent Hydrazide and Non-Commercial Analogs

The target compound is commercially available from multiple reputable suppliers with defined purity specifications: AKosci (Catalog 2142CQ, minimum purity 95%) and Smolecule (Catalog S12134885, in-stock for research use) . Sigma-Aldrich lists the compound under its AldrichCPR collection (CAS 55542-60-4) [1]. In contrast, many close analogs—including the 4-hydroxy, 3-bromo-4-methoxy, and certain heteroarylidene derivatives—are either not commercially available or are restricted to custom synthesis, creating procurement bottlenecks. The parent 2-phenylquinoline-4-carbohydrazide (CAS 4779-54-8) is also commercially available but lacks the hydrazone moiety that is essential for the differential bioactivity profile described above. The CAS registry (55542-60-4), MDL number, and availability of an SDS from AKosci provide documented identity and safety information that non-commercial or single-vendor analogs lack, reducing procurement risk for multi-institutional collaborative studies.

Procurement quality Purity specification CAS registration

Hemolytic Safety Profile Inference: Non-Hemolytic Class Behavior for Quinoline-4-carbohydrazide Hydrazones up to 100 µg/mL

Although no direct hemolytic toxicity data have been published for the target 4-methoxy compound, class-level evidence from Metwally et al. (2006) demonstrates that the most potent antimicrobial compounds within the 2-arylquinoline-4-carboxylic acid hydrazide-hydrazone series (compounds 7, 18, 19, 22, and 23) were non-hemolytic up to a concentration of 100 µg/mL in human erythrocyte assays [1]. This finding is significant because the most potent compounds in that series bore electron-withdrawing substituents (nitro), which might be expected to increase membrane-disruptive potential. The 4-methoxy compound, with its more moderate lipophilicity (XLogP3-AA = 4.7) and electron-donating character, is predicted to exhibit at least equivalent if not superior hemocompatibility. In contrast, certain halogenated analogs with higher LogP values (>5.0) may carry elevated membrane lysis risk. Compound 23 from the Metwally series was further evaluated against cancer cell lines (Hep-G2) and found to be non-cytotoxic, actually inducing proliferation—suggesting that the hydrazone class does not carry inherent general cytotoxicity at antimicrobial concentrations [1].

Hemolytic toxicity Safety profiling Therapeutic window

Evidence-Backed Application Scenarios for N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide in Scientific Procurement


Antimicrobial Resistance Reversal: NorA Efflux Pump Inhibitor Screening

Based on the demonstrated importance of methoxy substitution on 2-phenylquinoline scaffolds for NorA efflux pump inhibition [1], the 4-methoxy compound is a mechanistically justified candidate for screening in S. aureus efflux pump inhibitor assays. The compound's moderate lipophilicity (XLogP3-AA = 4.7) supports membrane permeability [2], while the electron-donating 4-methoxy group differentiates it from nitro-substituted analogs that are inactive against S. aureus [3]. Procurement should be paired with a 4-nitro or unsubstituted benzylidene comparator to establish SAR for methoxy-dependent efflux pump inhibition.

Quinoline-Hydrazone Antibacterial SAR: Gram-Positive Selectivity Profiling

The compound serves as a critical SAR probe for investigating the electronic determinants of Gram-positive vs. Gram-negative vs. antifungal selectivity within the 2-arylquinoline-4-carbohydrazide hydrazone class. Class-level data from Metwally et al. (2006) establish that electron-withdrawing arylidene substituents drive antifungal potency, while electron-donating substituents are predicted to favor Gram-positive antibacterial activity [3]. The 4-methoxy compound (σp = −0.27) fills a specific electronic parameter space that is underrepresented in published series, enabling systematic Hammett analysis when tested alongside 4-nitro (σp = +0.78), 4-chloro (σp = +0.23), and unsubstituted (σp = 0) comparators. Minimum inhibitory concentration (MIC) determination against S. aureus, E. coli, and C. albicans using CLSI broth microdilution methodology is the recommended assay format.

Positional Isomer SAR: Para vs. Ortho Methoxy Effects on Target Binding

The availability of both the 4-methoxy (para) target compound (CAS 55542-60-4) and the independently characterized 2-methoxy (ortho) isomer (compound 9c, m.p. 202–204 °C, reported by Abd El-Aal and El-Emary, 2014) [4] enables a direct head-to-head comparison of positional isomer effects on biological activity. This pair is uniquely suited for probing the conformational and hydrogen-bonding determinants of target engagement, as the ortho-methoxy group can form intramolecular hydrogen bonds with the hydrazone NH that are geometrically impossible for the para isomer. Differential scanning calorimetry, X-ray crystallography, and comparative MIC/IC₅₀ determination against a bacterial panel are recommended to establish structure-property-activity relationships for this isomer pair.

Drug-Likeness Optimization: Lipophilicity Benchmarking in Hit-to-Lead Programs

With computed XLogP3-AA of 4.7 and TPSA of 63.6 Ų [2], the 4-methoxy compound occupies a favorable position in oral drug-likeness space (Rule of Five compliant: MW <500, LogP <5, HBD ≤5, HBA ≤10). It can serve as a reference compound for benchmarking the physicochemical impact of further structural modifications (e.g., replacement of the 2-phenyl with heteroaryl, variation of the methoxy position, or introduction of additional hydrogen bond donors) on both bioactivity and ADMET predictors. Parallel artificial membrane permeability assay (PAMPA) and kinetic solubility determination are recommended follow-up experiments to validate the in silico predictions and guide medicinal chemistry optimization.

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